Beciparcil

Description

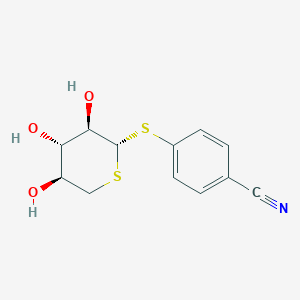

Structure

3D Structure

Properties

CAS No. |

130782-54-6 |

|---|---|

Molecular Formula |

C12H13NO3S2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |

InChI |

InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |

InChI Key |

LVFZTPIRDLQIGF-KXNHARMFSA-N |

SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |

Canonical SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

Synonyms |

eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |

Origin of Product |

United States |

Synthetic Methodologies for Beciparcil and Its Analogues

Structural Modification and Derivatization at Key Positions

Structural modifications of Beciparcil have been pursued to investigate the relationship between structure and biological activity nih.govresearchgate.netresearchgate.net. Key positions for modification include the sugar moiety and the aglycone.

C-4 Position Modifications for this compound Analogues

Modifications at the C-4 position of the sugar moiety in this compound have been explored researchgate.netresearchgate.netresearcher.lifeacs.orgacs.orgdntb.gov.uaacs.org. One approach involved converting the 2,3-isopropylidene acetal (B89532) of the dithioxyloside into a glycos-4-ulose. This intermediate served as a precursor for further modifications, including reduction to the 4-epimer of this compound and oximation-reduction to the 4-acetamido-4-deoxy 4-epimer researchgate.net. Another study involved replacing the 4-hydroxyl group with iodine, followed by conversion to a glycero-pent-3-enopyranoside nih.govresearchgate.net. Borohydride (B1222165) reduction of the deacetonated glycos-3-ulose afforded the 4-deoxy derivative nih.govresearchgate.net.

Detailed research findings on C-4 modifications include:

Treatment of the 2,3-isopropylidene acetal of 4-cyanophenyl 1,5-dithio-β-D-xylopyranoside with 2,4,5-triiodoimidazole-PPh₃ resulted in the replacement of the 4-hydroxyl group by iodine, yielding the 4-axial iodide in 82% yield. nih.govresearchgate.net

This iodide was converted by base into 4-cyanophenyl 2,3-O-isopropylidene-1,5-dithio-β-D-glycero-pent-3-enopyranoside. nih.govresearchgate.net

Acid treatment of this compound gave the deacetonated glycos-3-ulose in 87% yield. nih.govresearchgate.net

Borohydride reduction of the glycos-3-ulose afforded 4-cyanophenyl 4-deoxy-1,5-dithio-alpha-L-threo-pentopyranoside (63% yield) along with the 3-axial epimer (27% yield). nih.govresearchgate.net

Sugar Moiety Alterations in this compound Analogues

Alterations to the sugar moiety itself, beyond modifications at a single carbon, have also been investigated nih.govepdf.pubscribd.comdntb.gov.uadntb.gov.ualookchem.comresearchgate.netresearchgate.netmdpi.com. This includes changing the sugar ring size or the type of sugar. For example, analogues based on 1,5-dithio-β-D-ribopyranosides have been synthesized from methyl β-D-ribofuranoside epdf.pubscribd.com. The synthesis of 2-azido-2-deoxy and 3-azido-3-deoxy-1,5-dithio-β-D-xylopyranosides represents another sugar modification, introducing an azido (B1232118) group at specific positions lookchem.comlookchem.com. Changing the chirality of the pentopyranose moiety at C-3 (leading to D-ribopyranoside analogues) or at C-2 and C-3 (leading to D-arabinopyranoside analogues) has been shown to influence biological activity lookchem.com. Studies have also explored septanose carbohydrates, which are seven-membered ring sugars, as modifications to the sugar moiety dntb.gov.uaresearchgate.netresearchgate.net.

Research findings on sugar moiety alterations include:

Changing the chirality of the pentopyranose moiety at C-3 (to D-ribopyranoside) or C-2 and C-3 (to D-arabinopyranoside) significantly increased the oral antithrombotic activity compared to this compound. lookchem.com

Introducing an azido group at C-2 in D-arabinose or D-lyxose derivatives resulted in activity comparable to the 2-hydroxy analogs. lookchem.com

A change in configuration from arabino to lyxo at C-3 in the 2-azido derivatives led to a minor further increase in activity. lookchem.com

Aglycone Moiety Modifications for this compound Derivatives

Modifications to the aglycone moiety, the 4-cyanophenyl group in this compound, have also been explored to create derivatives nih.govacs.orgdntb.gov.uadss.go.th. This involves altering or replacing the aromatic ring structure attached via the sulfur atom. While specific details on aglycone modifications of this compound from the search results are limited, the synthesis of 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-β-D-arabino- and -β-D-lyxopyranosides indicates that the 4-cyanophenyl group can be replaced with a 4-nitrophenyl group lookchem.compatsnap.com. Other glycosylated derivatives of aromatic systems, such as benzophenone, benzhydrol, and benzhydril, have also been synthesized as potential antithrombotic agents, suggesting the aglycone is a site for structural variation acs.org.

Multicomponent Reaction-Based Synthesis in this compound Chemistry

Multicomponent reactions (MCRs) are synthetic strategies where three or more reactants combine in a single pot to form a product, offering advantages in terms of efficiency and waste reduction xjenza.orgiitj.ac.inbeilstein-journals.org. While the search results discuss MCRs in general organic synthesis and for creating various heterocyclic compounds, there is no direct mention of multicomponent reaction-based synthesis specifically applied to the synthesis of this compound or its direct analogues xjenza.orgiitj.ac.inbeilstein-journals.orgresearchgate.netrsc.org. The provided reference nih.gov in the outline regarding MCRs in this compound chemistry was not found to directly support this specific application in the search results. However, MCRs are a versatile tool in organic chemistry for generating diverse molecular structures and could potentially be explored for the synthesis of this compound derivatives in future research iitj.ac.inbeilstein-journals.org.

Compound Names and PubChem CIDs

Stereoselective Synthesis of this compound-Related Compounds

Stereoselective synthesis is crucial in carbohydrate chemistry and for compounds like this compound, which possess multiple chiral centers uzh.chrsc.org. The specific stereochemistry of the dithioxylopyranoside core is essential for its biological activity nih.govdiva-portal.org. Research into the synthesis of this compound and its analogues has involved strategies to control the formation of stereocenters, particularly at the anomeric position and within the sugar ring nih.govdiva-portal.orgresearchgate.net.

One approach to synthesizing this compound-related compounds involves modifying existing sugar structures. For instance, the synthesis of 3-methyl ether and 4-deoxy derivatives of 4-cyanophenyl 1,5-dithio-β-D-xylopyranoside (this compound) has been reported nih.gov. This work involved treating a 2,3-isopropylidene acetal of the dithioxyloside with 2,4,5-triiodoimidazole-PPh₃ to replace the 4-hydroxyl group with iodine, yielding a 4-axial iodide nih.gov. Subsequent base treatment converted this intermediate into a glyco-pent-3-enopyranoside derivative nih.gov. Acid treatment followed by borohydride reduction of the resulting glycos-3-ulose afforded the 4-deoxy derivative, along with its 3-axial epimer nih.gov. This highlights the need for controlled reduction steps to achieve desired stereochemical outcomes nih.gov.

Another strategy for introducing modifications involves protecting group manipulations. The synthesis of the 3-methyl ether derivative of this compound was achieved through 2,4-protection as a cyclic phenylboronate, followed by methylation and deprotection nih.gov. This route was found to be more satisfactory than an alternative involving 2,4-bis(triisopropylsilyl) ether, which encountered complications due to silyl-group migration during methylation nih.gov. The careful selection and manipulation of protecting groups are therefore vital for controlling regioselectivity and preventing unwanted side reactions that could affect stereochemistry dntb.gov.ua.

The synthesis of septanose mimics of thiopyranose, which showed increased activity compared to this compound, also involves stereoselective glycosylation rsc.org. Glycosylation of 1,2-anhydroseptanosides, S-phenyl septanosides, and 1,2-cyclopropanated sugars as glycosyl donors with sugar-derived glycosyl acceptors have been explored as promising technologies for synthesizing septanoside-containing disaccharides rsc.org. These reactions often require specific promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf) and controlled conditions to favor the formation of desired diastereomers rsc.org.

Research on this compound analogues has also investigated the synthesis of compounds with modifications at the C-4 position acs.orgdntb.gov.ua. These studies contribute to understanding the structure-activity relationships and the impact of stereochemical changes on biological properties.

Advanced Techniques in Organic Synthesis Applied to this compound

The synthesis of complex molecules like this compound and its analogues often necessitates the application of advanced techniques in organic synthesis ku.dksu.sechemistrydocs.com. These techniques are employed to achieve desired molecular architectures, control stereochemistry, and improve reaction efficiency amazon.comgbcramgarh.inspringer.com.

One advanced technique relevant to carbohydrate chemistry and the synthesis of thioglycosides is controlled glycosylation diva-portal.orgrsc.org. Achieving stereoselective formation of the glycosidic bond, particularly in the presence of multiple hydroxyl groups, requires careful selection of glycosyl donors, acceptors, promoters, and reaction conditions diva-portal.org. Studies on the synthesis of this compound and its analogues have utilized various glycosylation strategies to form the crucial thioglycosidic linkage nih.govdiva-portal.org. For example, the formation of a 1,5-dithio-xyloside analogue was achieved using a bromide donor and ZnO-ZnCl₂ as a promoter in a toluene/acetonitrile (B52724) mixture diva-portal.org. While this method yielded the desired product, it also produced an anomeric mixture, requiring chromatographic separation to isolate the desired β-anomer diva-portal.org. This highlights the challenges in achieving complete stereocontrol in glycosylation reactions and the need for advanced separation techniques.

Protecting group strategies, as mentioned earlier, are fundamental advanced techniques in the synthesis of polyhydroxylated compounds like this compound dntb.gov.ua. The use of orthogonal protecting groups allows for selective deprotection and functionalization at different positions of the sugar ring dntb.gov.ua. The successful synthesis of this compound derivatives has relied on the judicious application of protecting groups such as isopropylidene acetals and phenylboronates nih.gov.

Modern synthetic methods, including those involving transition metals or organometallic reagents, can be applied to the synthesis of complex organic molecules su.seamazon.com. While direct application of these techniques specifically to this compound synthesis is not extensively detailed in the immediate search results, related carbohydrate chemistry and the synthesis of other glycosides and nucleoside analogues frequently employ such methods for carbon-carbon bond formation, functional group transformations, and stereochemical control rsc.orgrsc.org. For instance, stereoselective synthesis of nucleotide analog prodrugs has been achieved using an oxazaphospholidine method, demonstrating the use of specialized reagents and controlled conditions to achieve high diastereoselectivity nih.gov.

Retrosynthetic analysis is an advanced strategic approach used in planning the synthesis of complex organic molecules youtube.com. It involves working backward from the target molecule to simpler, commercially available starting materials youtube.com. While not explicitly detailed for this compound in the search results, this approach would be implicitly used to design the multi-step synthetic routes reported for this compound and its analogues nih.govdiva-portal.org.

Techniques for the synthesis of thiosugars, the core structure of this compound, have also evolved, with explorations into green and sustainable methods researchgate.net. These advancements aim to improve the efficiency and environmental impact of synthesizing these important carbohydrate derivatives researchgate.net.

The synthesis of this compound analogues with modified sugar rings, such as septanoses, involves unique cyclization strategies and subsequent stereoselective modifications researchgate.netrsc.org. These approaches represent advanced techniques tailored to the synthesis of specific carbohydrate scaffolds.

The isolation and purification of synthetic intermediates and final products often require advanced chromatographic techniques nih.gov. The synthesis of this compound derivatives has utilized thin-layer chromatography (TLC) and likely other forms of chromatography for purification and analysis nih.gov.

Based on the available information, detailed quantitative data tables on stereoselectivity (e.g., diastereomeric ratios) or yields for specific advanced synthetic steps in this compound synthesis are not readily extractable from the provided search snippets. However, the qualitative descriptions highlight the application of stereoselective reactions and advanced techniques in the field.

Molecular and Cellular Mechanisms of Action of Beciparcil

Elucidation of Specific Molecular Targets

Research indicates that Beciparcil acts as a substrate for β-1,4-galactosyltransferase 7 (β4GalT7), also known as GalT-I. diva-portal.org This enzyme plays a crucial role in the initial steps of glycosaminoglycan (GAG) chain biosynthesis, specifically catalyzing the addition of the first galactose unit to a xylose moiety on a core protein, forming a linker tetrasaccharide. diva-portal.org This linker serves as the foundation for the subsequent elongation of GAG chains, which are essential components of proteoglycans. diva-portal.org The antithrombotic activity associated with this compound is believed to originate from its ability to facilitate the formation of GAG chains that possess such activity. diva-portal.org

Ligand-Receptor Interaction Profiling

While this compound itself functions as a substrate for an enzyme rather than a typical ligand binding to a receptor to trigger a direct cellular response, studies have explored its interaction with β4GalT7. diva-portal.org Molecular modeling and docking studies have provided insights into how this compound interacts with the enzyme's active site. diva-portal.org Specifically, the pronounced activity of sulfur analogs of xylosides, including this compound (a 1,5-dithio-β-D-xylopyranoside), has been investigated using techniques like X-ray crystallography, NMR analysis, molecular modeling, and docking studies. diva-portal.org These studies suggest a favorable interaction, characterized by a parallel displaced geometry, between the naphthyl moiety of related compounds and a tyrosine side chain within the enzyme. diva-portal.org This aromatic stacking interaction, induced by the exchange of both the exocyclic and endocyclic oxygen atoms for sulfur in the xylopyranoside structure, is proposed to explain the enhanced galactosylation activity observed with these analogs by β4GalT7. diva-portal.org

Enzymatic Modulation Studies

This compound's primary enzymatic modulation activity lies in its capacity to serve as an alternative substrate for β4GalT7. diva-portal.org By acting as a substrate, this compound can influence the rate and extent of galactosylation, thereby impacting the initiation of GAG chain synthesis. diva-portal.org Studies have shown a trend in galactosylation efficiency among different xyloside analogs, with 1,5-dithio-β-D-xylosides demonstrating pronounced activity as substrates for β4GalT7. diva-portal.org This suggests that the structural modifications in this compound, particularly the presence of sulfur atoms, contribute to its favorable interaction with the enzyme and its subsequent metabolic processing. diva-portal.org

Cellular Pathway Interrogation and Regulation

The cellular effects of this compound are primarily mediated through its influence on the proteoglycan biosynthesis pathway, initiated by its interaction with β4GalT7. diva-portal.org Proteoglycans and GAGs are involved in various biological processes, and their modulated synthesis due to this compound can have downstream cellular consequences. diva-portal.org

Protein Interaction Analysis

The interaction between this compound and β4GalT7 represents a key protein-ligand interaction in its mechanism of action. diva-portal.org While this compound is a small molecule, its binding to the enzyme's active site is a specific protein interaction. diva-portal.org Structural studies, including X-ray crystallography and molecular modeling, aim to elucidate the precise nature of these interactions, identifying key amino acid residues involved in substrate binding and catalysis within β4GalT7. diva-portal.org The observed favorable aromatic stacking with a tyrosine residue highlights a specific molecular interaction driving the enzymatic activity on this compound. diva-portal.org

Gene Expression Modulation

While direct evidence of this compound modulating gene expression was not prominently found in the search results, alterations in proteoglycan synthesis pathways can indirectly influence cellular behavior and potentially gene expression. The biosynthesis of GAG chains is a complex process involving multiple enzymes, and the availability of initiated chains (influenced by this compound) could theoretically feedback on the expression or activity of other enzymes in the pathway. However, specific studies detailing this compound's direct impact on gene transcription or translation were not identified.

Computational Inference Methods for Mechanism Elucidation

Computational methods, such as molecular modeling and docking studies, have been instrumental in understanding the likely mechanism of this compound's interaction with its molecular target, β4GalT7. diva-portal.org These methods allow researchers to predict binding poses, assess interaction energies, and simulate the dynamic behavior of the ligand-enzyme complex. diva-portal.org By providing a theoretical framework for the observed experimental data, computational approaches contribute significantly to the elucidation of the molecular basis for this compound's activity. diva-portal.org For instance, docking studies helped propose the favorable aromatic stacking interaction between this compound analogs and a tyrosine residue in β4GalT7. diva-portal.org

Data Table: Interaction of Xyloside Analogs with β4GalT7

| Compound Class | Structural Modification | Galactosylation Activity (Relative) | Proposed Interaction Feature |

| β-D-xylosides | Endocyclic and exocyclic oxygen | Lower | - |

| 1-thio-β-D-xylosides | Exocyclic oxygen replaced by sulfur | Increased | - |

| 5-thio-β-D-xylosides | Endocyclic oxygen replaced by sulfur | Increased | Conformational changes |

| 1,5-dithio-β-D-xylosides | Both oxygens replaced by sulfur | Pronounced | Favorable aromatic stacking with Tyr |

Note: This table is based on the trend in galactosylation observed for different xyloside analogs acting as substrates for β4GalT7. diva-portal.org

Detailed Research Findings:

Research utilizing X-ray crystallography, NMR analysis, molecular modeling, and docking studies on sulfur analogs of xylosides, including the structural class to which this compound belongs, has provided detailed insights into their interaction with β4GalT7. diva-portal.org These studies revealed that the exchange of oxygen atoms for sulfur in the xylopyranoside ring leads to conformational changes and promotes a favorable aromatic stacking interaction between the aglycon (e.g., naphthyl group in related compounds) and a tyrosine residue (Tyr179) in the enzyme. diva-portal.org This specific interaction is believed to be a key factor contributing to the pronounced activity of these compounds as substrates for β4GalT7, facilitating the initiation of GAG chain synthesis. diva-portal.org

Direct Biochemical Methods for Target Identification

Direct biochemical methods represent a fundamental approach to identifying the protein targets that a small molecule physically interacts with. These methods are based on the principle of directly detecting the binding event between the small molecule and its target protein, often in a cell lysate or purified system. Biochemical affinity purification is considered a direct approach for finding target proteins that bind small molecules of interest. nih.govmdpi.com Because they are based on physical interactions involving proteins, biochemical methods can provide information about molecular mechanisms relevant to human health and disease. nih.gov

Techniques commonly employed in direct biochemical target identification include affinity chromatography, activity-based protein profiling (ABPP), and chemical proteomics. mdpi.com Affinity chromatography involves immobilizing the small molecule onto a solid support and using it to capture binding partners from a complex biological mixture, such as a cell lysate. The captured proteins are then eluted and identified, often by mass spectrometry. mdpi.compelagobio.com ABPP uses chemical probes that react with specific enzyme active sites, allowing for the identification of functional enzymes targeted by a compound. Chemical proteomics, particularly compound-centric approaches, can identify unknown targets of compounds within complex biological matrices. mdpi.com Quantitative proteomics methods, such as those utilizing isotope-coded affinity tag (ICAT), tandem mass tag (TMT), and isobaric tag for relative and absolute quantification (iTRAQ), are often used in conjunction with affinity purification to identify and quantify proteins that bind to the small molecule. mdpi.com

These direct methods provide compelling evidence of a physical interaction between the compound and a putative target. However, they often need to be complemented by other approaches to confirm the functional relevance of the interaction and to understand the full scope of the compound's effects.

Based on the available search results, specific research findings detailing the application of direct biochemical methods for the target identification of this compound were not found.

Omics-Based Approaches in Mechanism of Action Studies

Omics-based approaches provide a global perspective on the biological changes induced by a chemical compound, offering insights into its mechanism of action at a systems level. These high-throughput technologies allow for the comprehensive analysis of different types of molecules within a biological system. Common omics disciplines include genomics (study of the genome), transcriptomics (study of RNA transcripts), proteomics (study of proteins), metabolomics (study of metabolites), and epigenomics (study of epigenetic modifications). insa.ptfrontiersin.orgrsc.orgnih.gov

In the context of mechanism of action studies, omics approaches can reveal perturbed pathways, identify biomarkers of response or resistance, and suggest potential targets. Transcriptomics, for instance, can identify changes in gene expression patterns following compound treatment, indicating affected cellular processes. insa.ptnih.gov Proteomics can reveal alterations in protein abundance or post-translational modifications, providing a direct link to the functional machinery of the cell. mdpi.cominsa.ptfrontiersin.org Metabolomics can profile changes in small molecule metabolites, reflecting the metabolic state of the cell and how it is altered by the compound. insa.ptfrontiersin.orgnih.gov

Integrating data from multiple omics layers (multi-omics) can provide a more comprehensive understanding of a compound's effects and help to establish connections between different levels of biological organization, from genetic variations to protein function and metabolic changes. frontiersin.orgthermofisher.commdpi.comthermofisher.com This integrated approach can lead to a more holistic picture of the biological system and uncover causative changes, revealing disease etiology and potential treatment targets. thermofisher.comthermofisher.com Omics-based technologies have revolutionized drug discovery by offering a new perspective for the systematic identification of targets and therapeutics. elifesciences.org

Based on the available search results, specific research findings detailing the application of omics-based approaches for studying the mechanism of action of this compound were not found.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Beciparcil

Absorption Studies

Assessment of Oral Bioavailability

Specific data from preclinical studies in animal models quantifying the oral bioavailability of Beciparcil have not been publicly disclosed. Therefore, no definitive statements can be made regarding the extent to which this compound is absorbed following oral administration.

Membrane Permeability Studies

While direct experimental data on the membrane permeability of this compound is unavailable, its chemical class as a xylopyranoside suggests a potential for membrane penetration. Compounds in this class possess aglycones that may facilitate passage across biological membranes. However, without specific studies, such as Caco-2 permeability assays, the actual rate and extent of this compound's membrane permeability remain uncharacterized.

Distribution Studies

Comprehensive preclinical data detailing the distribution of this compound within the body have not been published.

Tissue Distribution Analysis

Information from preclinical studies in animal models that would delineate the specific tissues and organs in which this compound accumulates after administration is not publicly available. Therefore, the volume of distribution and the tissue-specific concentration of the compound are unknown.

Metabolism Studies

The metabolic fate of this compound has not been extensively described in publicly accessible literature.

Metabolic Pathway Elucidation

Specific details regarding the metabolic pathways of this compound, including the enzymes involved in its biotransformation and the chemical structures of its metabolites, have not been documented in available resources. In vitro studies using liver microsomes or hepatocytes, which are standard for elucidating metabolic pathways, have not been reported for this compound.

Metabolite Identification and Quantification

Following a comprehensive review of publicly available preclinical data, no specific information regarding the metabolite identification and quantification of this compound has been reported. The process of metabolite identification is a critical step in drug development to understand the biotransformation of a new chemical entity. nih.govresearchgate.net This involves identifying the chemical structures of metabolites formed in various biological systems. researchgate.net

In Vitro Metabolic Stability Assessment

There is no publicly available data on the in vitro metabolic stability of this compound. In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's metabolic fate in the body. researchgate.net These assays typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. researchgate.netnih.gov The results, often expressed as half-life (t½) and intrinsic clearance (CLint), help in forecasting the in vivo hepatic extraction ratio. nih.gov

Excretion Studies

Detailed preclinical excretion studies for this compound are not available in the public domain. Excretion studies are designed to determine the routes and extent of elimination of a drug and its metabolites from the body. mdpi.comfrontiersin.org These studies typically involve the analysis of urine, feces, and bile to understand the primary pathways of clearance. mdpi.com

Pharmacodynamic Correlation in Preclinical Models

No specific preclinical studies detailing the pharmacodynamic correlation of this compound are publicly accessible. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to establish a relationship between drug exposure and its pharmacological effect. nih.gov This understanding is fundamental for optimizing dosing regimens and predicting therapeutic outcomes.

In Vivo Pharmacokinetic Profiling

Specific in vivo pharmacokinetic profiles for this compound in preclinical species have not been published. In vivo pharmacokinetic studies are conducted in animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. frontiersin.orgnih.gov Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) are determined from these studies. nih.gov

Species-Specific Pharmacokinetic Considerations

Information regarding species-specific pharmacokinetic considerations for this compound is not available. Significant differences in drug pharmacokinetics can exist between different animal species due to variations in anatomy, physiology, and drug-metabolizing enzymes. nih.govnih.gov Understanding these differences is critical for extrapolating preclinical data to humans and for selecting appropriate animal models for further studies. nih.govsemanticscholar.org

Structure Activity Relationship Sar Studies of Beciparcil Derivatives

Identification of Key Pharmacophoric Features

Identifying key pharmacophoric features involves determining the essential steric and electronic properties of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. arxiv.orgnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionic areas, arranged in a specific 3D spatial distribution. arxiv.orgresearchgate.net While specific details on the pharmacophoric features of Beciparcil were not extensively detailed in the search results, studies on related carbohydrate derivatives and drug design highlight the importance of such features in molecular recognition and biological activity. scribd.comctdbase.orgepdf.pub Research on this compound analogues, particularly modifications to the carbohydrate and thioglycoside moieties, would involve identifying which parts of the molecule are critical for activity. scribd.comepdf.pub

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling builds mathematical models to correlate structural descriptors or physicochemical properties of a series of compounds with their biological activities. researchgate.netnih.gov These models can be 2D or 3D, considering various molecular properties like electronic, steric, and hydrophobic effects. nih.gov QSAR studies can help predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.gov Although specific QSAR data for this compound derivatives were not prominently found, the application of QSAR in related carbohydrate chemistry and drug discovery is a recognized approach for understanding and predicting biological activity based on structural variations. scribd.comepdf.pubresearchgate.net

Correlation of Structural Elements with Biological Activity

Analyzing the correlation between specific structural elements and biological activity involves systematically modifying different parts of the this compound structure and evaluating the resulting change in activity. rsc.orgijpsonline.comnih.gov For this compound derivatives, this could involve altering the sugar moiety, the thioglycoside linkage, or the aromatic ring to understand their contribution to antithrombotic activity. Studies on this compound analogues have involved modifications such as those at the C-4 position of the carbohydrate moiety and the synthesis of deoxy and dideoxy analogues. scribd.comepdf.pubresearcher.lifedntb.gov.ua Observing how these structural changes affect the biological response helps to delineate the role of each element.

Rational Design of Enhanced Analogues

Rational design utilizes the information gained from SAR and QSAR studies to design and synthesize new this compound analogues with predicted enhanced biological activity or improved properties. nih.govnih.gov This approach is based on a mechanistic understanding of how the molecule interacts with its biological target. nih.gov By identifying the favorable structural features and modifying less optimal ones, researchers can design molecules with increased potency, selectivity, or better pharmacokinetic profiles. numberanalytics.compreprints.orgusf.edunih.gov The reported synthesis of new this compound analogues, including 1,5-dithio-β-ribopyranosides and deoxy/dideoxy variants, exemplifies the rational design approach in exploring the structural space around the this compound scaffold. scribd.comepdf.pub

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity because biological targets, such as enzymes and receptors, are often chiral and interact specifically with particular stereoisomers. longdom.orguou.ac.innih.gov Different stereoisomers of a compound can exhibit vastly different biological activities, toxicities, and metabolic profiles. longdom.orguou.ac.in For this compound, which contains chiral centers within its carbohydrate moiety, the specific stereochemical configuration is likely crucial for its interaction with its biological target. Studies on other chiral natural compounds and their derivatives highlight the significant impact of stereochemistry on biological recognition and activity. nih.gov The reported synthesis of this compound analogues with variations in the carbohydrate structure implies an investigation into how changes in stereochemistry might affect activity. scribd.comepdf.pub

SAR-Guided Lead Optimization Strategies

SAR-guided lead optimization is an iterative process where initial active compounds (leads) are systematically modified and tested to improve their desired properties while minimizing undesirable ones. numberanalytics.comnih.govusf.edu SAR analysis provides the framework for making informed structural modifications. numberanalytics.com Strategies employed in lead optimization include exploring different substituents, modifying the core scaffold, and optimizing physicochemical properties like solubility and metabolic stability, all guided by the understanding of structure-activity relationships. preprints.orgusf.edunih.gov The development and evaluation of various this compound analogues, aiming to improve its properties as an antithrombotic agent, fall under SAR-guided lead optimization strategies. scribd.comepdf.pub This process involves synthesizing a series of analogues, evaluating their biological activity, and analyzing the SAR to inform subsequent design cycles. numberanalytics.comusf.edu

In Vitro Research Models for Efficacy Assessment of Beciparcil

Three-Dimensional (3D) In Vitro Models

Three-dimensional (3D) in vitro models aim to better recapitulate the complex architecture and microenvironment of native tissues compared to 2D cultures. mdpi.comibidi.comfrontiersin.orgupmbiomedicals.comabcam.comemulatebio.comnih.govbiocompare.comnih.govarchivesofmedicalscience.com Cells in 3D cultures exhibit more in vivo-like cell-cell and cell-matrix interactions, as well as gradients of nutrients, oxygen, and waste products. ibidi.comfrontiersin.orgupmbiomedicals.com This often results in altered cell morphology, gene expression, and response to stimuli, including potential therapeutic compounds. frontiersin.orgupmbiomedicals.comnih.gov

Spheroid models are simple 3D aggregates of cells that can mimic aspects of solid tissues, such as tumors. ibidi.comfrontiersin.orgabcam.comemulatebio.commdpi.comnih.gov They can be formed using various methods, including hanging drop plates, low-attachment surfaces, or scaffold-based techniques. ibidi.comfrontiersin.orgmdpi.com Spheroids often develop gradients of oxygen and nutrients, with proliferating cells on the periphery and quiescent or necrotic cells in the core, similar to the heterogeneity found in tumors. ibidi.com This makes them more relevant models for testing compounds, particularly those targeting solid cancers, as drug penetration and efficacy can differ significantly compared to 2D cultures. frontiersin.orgnih.govmdpi.com

Specific research findings on the efficacy of Beciparcil evaluated using spheroid models were not found in the consulted literature.

Organoid models are more complex 3D structures derived from stem cells or primary tissues that can self-organize to resemble specific organs or tissues, exhibiting a higher degree of cellular differentiation and spatial organization than spheroids. frontiersin.orgabcam.comemulatebio.combiocompare.comfrontiersin.orgnih.govnih.gov Organoids can retain many characteristics of the original tissue, including key cell types and functionalities, making them powerful tools for disease modeling and drug testing in a more physiologically relevant context. emulatebio.comfrontiersin.orgnih.govnih.gov They allow for the study of compound effects on complex tissue-level responses. emulatebio.com

Specific data detailing the assessment of this compound's efficacy using organoid models were not identified in the search results.

Recapitulation of In Vivo Microenvironments in 3D Systems

Traditional two-dimensional (2D) cell culture, where cells grow in a flat monolayer, often fails to fully replicate the complex cellular interactions and tissue architecture found within a living organism ibidi.comnih.gov. Three-dimensional (3D) cell culture systems are being increasingly utilized to address this limitation by providing a more physiologically relevant environment for studying cellular behavior and drug interactions ibidi.comnih.govabcam.comemulatebio.combiocompare.com. These models aim to mimic the in vivo microenvironment, including cell-to-cell contacts, cell-to-extracellular matrix interactions, and the establishment of gradients in nutrients, oxygen, and waste products ibidi.com.

Various 3D cell culture techniques exist, including scaffold-based systems, where cells are supported by a physical structure, and scaffold-free methods, where cells self-aggregate to form structures like spheroids or organoids ibidi.comabcam.com. Microfluidic devices can also be integrated to create controlled environments with fluid flow, mimicking blood supply and enhancing nutrient and waste exchange abcam.com. These advanced 3D models offer a more accurate representation of human tissues and diseases, providing better insights into disease progression and drug efficacy compared to 2D cultures nih.govabcam.comemulatebio.combiocompare.com.

While the direct application of this compound specifically within advanced 3D cell culture models is not extensively detailed in the provided search results, the principles of using 3D systems for drug efficacy assessment are highly relevant. Utilizing 3D models for this compound research could potentially provide a more accurate evaluation of its activity in a context that better reflects the in vivo environment where it exerts its anticoagulant effects.

Biochemical Assay Development for Specific Target Activity

Biochemical assays are fundamental laboratory techniques used to quantify the activity, concentration, or properties of biomolecules, such as enzymes and proteins numberanalytics.com. In the context of drug discovery and development, biochemical assays are essential for understanding the mechanism of action of a compound and identifying potential therapeutic targets numberanalytics.comeddc.sg. Developing robust and specific biochemical assays is a critical step in evaluating the efficacy of a compound like this compound.

Assay development involves designing and optimizing methods to measure specific biomolecular interactions or processes with high specificity, sensitivity, and robustness numberanalytics.com. This includes selecting appropriate assay formats, detection methods (such as fluorescence, luminescence, or absorbance), and ensuring the quality of reagents numberanalytics.comeddc.sgthermofisher.com. Biochemical assays can be used to measure enzyme activity, binding interactions between molecules, or cellular responses numberanalytics.com.

For this compound, which is noted for its anticoagulant properties, biochemical assays could be developed to investigate its interaction with specific components of the coagulation cascade or other related biochemical pathways. While the precise biochemical targets and corresponding assays for this compound are not explicitly detailed in the search results, the general principles of biochemical assay development are applicable. These assays would be crucial for elucidating the specific molecular mechanisms through which this compound exerts its effects.

Animal Models in Beciparcil Research

Model Selection and Justification for Specific Research Questions

The selection of an appropriate animal model for Beciparcil research is a critical scientific and practical decision. The choice of species and specific model depends on the research question being addressed. Key considerations for model selection include the species, genetic properties, sex, relevance to the human condition being studied, and existing historical research with the model. biobide.comresearchgate.net The ideal animal model should closely reproduce the disease or condition under study and have physiological and genetic similarities to humans that are relevant to the drug's mechanism of action. itrlab.combiobide.comk-state.edu Justification for the chosen model should demonstrate its relevance by considering factors such as biological plausibility and the transferability of information to humans. researchgate.netregulations.gov For instance, rodents, particularly mice and rats, are frequently used due to their genetic and physiological similarities to humans and their ease of manipulation, accounting for approximately 95% of laboratory animals. nabr.org

Use of Genetically Engineered Animal Models

Genetically engineered animal models (GEMMs), particularly mice, are valuable tools in biomedical research, including the study of potential therapeutic agents like this compound. wikipedia.orgmdpi.com GEMMs have altered genomes and are commonly used as models of human diseases to study gene function and validate targets. wikipedia.org They can recapitulate aspects of corresponding human diseases and are instrumental in studying disease mechanisms and testing therapeutic strategies. researchgate.net In oncology research, for example, GEMMs are used for in vivo target identification and validation because tumors are complex tissues with multiple cell types and interactions that cannot be fully replicated in vitro. nih.gov GEMMs can be designed to have specific genetic modifications that mirror those found in human diseases, allowing for the investigation of how this compound might interact within a genetically defined context. mdpi.comnih.gov The creation and characterization of GEMMs require detailed histopathological phenotyping to ensure accurate interpretation of findings. mdpi.com

Establishment of Causal Relationships in Disease Models

Animal models can be used to investigate causal relationships between an environmental factor, a genetic modification, or a treatment like this compound and a disease outcome. regulations.govnih.gov In experimental settings, animal models allow for the manipulation of specific variables in a controlled context, which is often not possible in human studies. nih.gov This controlled environment facilitates the systematic investigation of factors relevant to disease development and progression, helping to establish causal links. iasp-pain.org However, establishing causality based on animal studies requires careful consideration of study quality and the relevance of the animal model to the human condition. regulations.gov Directed Acyclic Graphs (DAGs) can be used to visualize hypothesized causal structures and identify potential biases in animal studies, such as those introduced by animal attrition. biorxiv.org

Ethical Considerations and the 3Rs Principle in Animal Research

The use of animals in this compound research, as with all animal research, is subject to significant ethical considerations. Guidelines and regulations emphasize the humane treatment of animals and the need to minimize their use. researchgate.netbps.ac.uk Central to ethical animal research are the principles of the 3Rs: Replacement, Reduction, and Refinement. itrlab.comresearchgate.netbps.ac.ukscielo.org.mxscielo.org.mxnc3rs.org.ukharvard.edu

Replacement: This principle encourages the use of methods that avoid or replace the use of animals entirely, such as in vitro techniques, computer models, or human-based research. researchgate.netbps.ac.ukscielo.org.mxscielo.org.mxnc3rs.org.ukharvard.edu

Reduction: This principle focuses on minimizing the number of animals used in experiments while still achieving robust and reproducible results. researchgate.netbps.ac.ukscielo.org.mxscielo.org.mxnc3rs.org.ukharvard.edu This can be achieved through appropriate experimental design and statistical analysis. nc3rs.org.uk

Refinement: This principle aims to minimize pain, suffering, distress, or lasting harm to animals when their use is unavoidable. researchgate.netbps.ac.ukscielo.org.mxscielo.org.mxnc3rs.org.ukharvard.edu This includes improving animal welfare techniques and understanding how welfare impacts scientific outcomes. nc3rs.org.uk

Adherence to the 3Rs is embedded in national and international legislation and is a key consideration for Institutional Animal Care and Use Committees (IACUCs) when evaluating research protocols. researchgate.netscielo.org.mxscielo.org.mx

Analytical Method Development and Validation for Beciparcil

Development of Quantitative Assays

Quantitative assays are necessary to determine the amount of Beciparcil present in a sample. Several chromatographic and spectroscopic techniques are commonly employed for this purpose in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture nih.govscribd.com. For this compound, HPLC analysis has been utilized, for instance, in the context of studying related compounds and their metabolic effects researchgate.net. Chiral HPLC has also been mentioned in research involving structural modifications related to this compound researcher.life. Reverse-phase HPLC with a C18 column and a gradient of acetonitrile (B52724) in water with formic acid has been described for the purification and analysis of related compounds, which could be applicable to this compound diva-portal.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HR-MS) for Quantification and Metabolite Identification

LC-MS/MS and LC-HR-MS are powerful techniques for the quantification of target compounds and the identification of metabolites in complex samples nih.govmdpi.comnih.govresearchgate.net. LC-MS coupling allows for reduced sample complexity and separation prior to detection nih.gov. LC-ESI-MS (Electrospray Ionization MS) is a preferred method for detecting metabolites in complex biological samples nih.gov. High-resolution mass spectrometry, such as performed on a Thermo LTQ Orbitrap Discovery, coupled with UPLC (Ultra-Performance Liquid Chromatography), has been used in the analysis of compounds, providing high accuracy mass data google.com. While specific details on the application of LC-MS/MS or LC-HR-MS directly to this compound quantification and metabolite identification were not extensively detailed in the search results, these techniques are standard in the field for compounds like this compound and its potential metabolites nih.govmdpi.comnih.govlcms.cz. Metabolite identification often involves comparing mass, retention time, and fragmentation spectra with authentic standards nih.gov.

Spectrophotometric Methods

Spectrophotometric methods, which measure the absorption or transmission of light, can be used for quantitative analysis of compounds that have chromophores scribd.comnih.gov. While the search results did not provide specific spectrophotometric methods developed solely for this compound, spectrophotometry is a general analytical technique used in various assays, including those assessing cell viability in the presence of compounds researchgate.netnih.gov. The viability assay using the reduction of MTT, measured spectrophotometrically, is an example of how this technique can be applied in biological studies involving potentially active compounds researchgate.net.

Characterization of Active Pharmaceutical Ingredients (API)

Characterization of an API like this compound involves determining its physical and chemical properties to ensure consistency and quality.

Particle Size Determination

Particle size is a critical parameter for APIs as it can significantly influence properties such as dissolution rate, bioavailability, and formulation performance farmaciajournal.comanton-paar.comfarmaciajournal.com. Techniques like dynamic light scattering and laser diffraction are used to measure particle size and size distribution anton-paar.com. While no specific data on this compound's particle size determination was found, the importance of this analysis for any API, including this compound, is well-established in pharmaceutical development farmaciajournal.comanton-paar.comfarmaciajournal.com.

Impurity Profile Characterization

Identifying and quantifying impurities in an API is crucial for safety and efficacy. Impurity profiling typically involves chromatographic techniques, such as HPLC and GC, coupled with detectors like MS, to separate and identify related substances and other impurities nih.govlcms.cz. Although specific impurity profiling data for this compound was not detailed in the search results, it is a standard part of API characterization and validation, often performed using the same chromatographic and mass spectrometric methods used for quantitative analysis nih.govnih.govlcms.cz.

Degradation Product Analysis

The analysis of degradation products is a crucial aspect of analytical method development for pharmaceuticals. labmanager.com Degradation products can form due to various factors, including chemical, physical, or environmental stress, and their identification and quantification are essential for assessing the stability of the compound and ensuring patient safety. labmanager.com Analytical methods must be capable of detecting and characterizing these degradation products, often present at low concentrations within a complex sample matrix. labmanager.comresearchgate.net Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed for this purpose, allowing for the separation, identification, and structural elucidation of degradation products. emerypharma.comspirochem.com Forced degradation studies are typically conducted to generate representative degradation products, which are then used during method development to ensure the method's specificity and ability to separate the active compound from its degradants. pci.com The analysis of degradation products is particularly important for quantitative assays of low levels of compounds in sample matrices. ich.org

Method Validation for Accuracy, Precision, and Reliability

Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use and capable of producing reliable and consistent results over time. emerypharma.comujpronline.com Key performance characteristics evaluated during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. emerypharma.comujpronline.com

Accuracy: This parameter measures the closeness of agreement between the value obtained by the analytical procedure and the true value or an accepted reference value. elementlabsolutions.combiopharminternational.comeuropa.eu Accuracy should be established across the specified range of the analytical procedure. europa.eu It can be determined by analyzing samples with known concentrations of the analyte, comparing results to a well-characterized reference method, or by spiking samples with known amounts of the analyte and measuring the recovery. biopharminternational.comeuropa.eupatsnap.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.orgelementlabsolutions.comeuropa.eu It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (between-laboratory precision). ich.orgeuropa.eupatsnap.com Precision is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. ich.org For quantitative assays, precision is often measured using a minimum of five determinations on at least three different concentrations. biopharminternational.com

Reliability: While not a distinct validation parameter in the same way as accuracy or precision, reliability is the overarching goal of method validation. A method is considered reliable if it consistently produces accurate and precise results when applied to samples within its defined scope. The robustness of a method contributes significantly to its reliability, demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgelementlabsolutions.comeuropa.eu

Validation studies should be documented, often following a pre-defined protocol outlining the intended purpose, performance characteristics to be validated, and acceptance criteria. europa.eu The results are then summarized in a validation report. europa.eu

Quality Control Applications in Preclinical Research

Quality control (QC) applications in preclinical research are essential for ensuring the integrity and reproducibility of study results. nih.govgo-eqipd.org Analytical methods play a vital role in preclinical QC by confirming the identity and concentration of the active pharmaceutical ingredient (API) used in studies. nih.gov This is critical for ensuring that the observed biological effects are directly attributable to the compound being investigated and are not influenced by impurities or incorrect dosing. nih.gov Validated analytical methods are required for some methods used during the preclinical phase, particularly under good laboratory practice (GLP) regulations. biopharminternational.com QC checkpoints in preclinical studies can include evaluating drug stability, formulation, and pharmacokinetics. nih.gov Ensuring the quality of the API and its precise concentration are highlighted as critical QC steps in preclinical research. nih.gov

Standardization of Analytical Procedures

Standardization of analytical procedures ensures consistency and comparability of results across different laboratories, analysts, and instruments. This is particularly important for methods that may be used in multi-site studies or for regulatory submissions. Standardization involves developing detailed, unambiguous procedures that specify critical parameters such as sample preparation, instrument settings, reagents, and calculation methods. ich.org Reproducibility, which assesses precision between laboratories, is a key consideration in the standardization of an analytical procedure, especially for inclusion in pharmacopoeias. ich.org Following established guidelines from regulatory bodies such as the ICH (International Council for Harmonisation) is fundamental to the standardization process. emerypharma.compatsnap.comlcms.cz These guidelines provide frameworks for method development and validation, promoting a consistent approach to analytical quality. emerypharma.compatsnap.comlcms.cz An analytical procedure control strategy, including parameter settings and system suitability tests, is established to ensure the validity of the standardized procedure whenever it is used. europa.eulcms.cz

Computational and in Silico Studies of Beciparcil

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein or other receptor molecule nih.govresearchgate.net. This method aims to estimate the binding affinity between the molecule and its target and understand the nature of the interactions involved bonviewpress.comresearchgate.net. In the context of Beciparcil, molecular docking studies have been employed to investigate its interactions with biological targets. One study involving sulfur analogs of this compound examined their pronounced activity through various methods, including molecular docking. This study showed favorable interactions, specifically a parallel displaced geometry, between a naphthyl moiety of the analog and a tyrosine side chain in the enzyme β4GalT7 diva-portal.org. The orientation of the aglycon in the docking complex was consistent with a parallel displaced geometry, which was proposed to explain the observed galactosylation activity diva-portal.org.

Virtual Screening of Compound Libraries

Virtual screening is an in silico technique used to search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target youtube.combenthamscience.com. This process typically involves docking or other computational methods to evaluate the potential interactions of each compound in the library with the target bonviewpress.comyoutube.com. While the provided search results mention virtual screening as a general technique used in research nih.govbonviewpress.comnih.govyoutube.combenthamscience.com, there is no specific information detailing virtual screening studies conducted with this compound against particular compound libraries or targets in the provided snippets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time youtube.comrsc.orgnih.govnih.gov. By applying Newton's laws of motion and using force fields to describe interatomic interactions, MD simulations can provide insights into the dynamic behavior, stability, and conformational changes of molecules and their complexes youtube.comnih.gov. MD simulations are used in various applications, including protein folding, drug design, and materials science youtube.com. While the search results discuss molecular dynamics simulations as a technique used in computational chemistry and for studying protein-ligand complexes youtube.comrsc.orgnih.govnih.govambermd.orgresearchgate.net, there is no specific information available in the provided snippets about molecular dynamics simulations performed specifically for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are computational methods based on the principles of quantum mechanics that are used to study the electronic structure, properties, and reactivity of molecules jst.go.jparxiv.orgescholarship.orgrsc.orgaimspress.com. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic properties jst.go.jpescholarship.orgrsc.org. Quantum chemical calculations are applied in various areas of chemistry, including the study of reaction mechanisms and molecular interactions jst.go.jprsc.org. One study mentions the use of quantum mechanical calculations to study the conformational landscape and preferred ring-puckering of selected oxepane (B1206615) nucleosides, which are related to seven-membered ring sugars like the septanose structure found in this compound researchgate.net. Another study discusses quantum chemical properties calculated by density functional theory (DFT) for other compounds, indicating their potential for hydrogen bonding and nonbonding interactions with receptor proteins aimspress.com. While quantum chemical calculations are relevant to understanding molecular properties, specific detailed quantum chemical calculations focused solely on this compound are not explicitly described in the provided search results.

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties involves using computational methods to estimate how a drug candidate will behave within a biological system nih.govbonviewpress.comnih.govnih.govchemrxiv.orgresearchgate.net. These predictions are crucial in the early stages of drug discovery to assess the likelihood of a compound having a favorable pharmacokinetic profile nih.govchemrxiv.org. Tools and web servers are available for computing physicochemical properties and predicting ADME parameters bonviewpress.comnih.gov. The search results mention in silico ADME screening and drug-likeness evaluation for other compounds using tools like SwissADME nih.govnih.gov. While the importance of ADME prediction in drug discovery is highlighted nih.govchemrxiv.org, there is no specific information in the provided snippets detailing in silico ADME predictions specifically for this compound.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis involves studying the molecular forces and interactions that occur when a small molecule (ligand) binds to a protein youtube.comresearchgate.netosdd.netcore.ac.ukbiorxiv.org. Understanding these interactions is fundamental in comprehending protein function and in the design of therapeutic interventions core.ac.ukbiorxiv.org. Computational methods, including molecular docking and molecular dynamics simulations, are widely used to analyze ligand-protein interactions at an atomic level youtube.comresearchgate.netcore.ac.uk. These analyses can identify key residues involved in binding, characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and assess the stability of the complex researchgate.netcore.ac.uk. The search results highlight the importance of understanding protein-ligand interactions core.ac.ukbiorxiv.org and mention computational analyses, including the analysis of hydrogen bond donors and acceptors in protein-ligand complexes core.ac.uk. While this compound is a ligand that would interact with biological targets, specific detailed analyses of its ligand-protein interactions, beyond the molecular docking mentioned in section 9.1 for a sulfur analog, are not extensively described in the provided snippets.

Compound Names and PubChem CIDs

Future Directions and Research Perspectives for Beciparcil

Addressing Translational Challenges in Preclinical Development

Translational challenges in preclinical development represent a significant hurdle in bringing potential therapeutic compounds from laboratory research to clinical application. These challenges often stem from the inherent differences between preclinical models, such as cell cultures and animal studies, and complex human physiology and disease mechanisms nih.govprobes-drugs.org. The inability of animal models to fully mimic human diseases can lead to a lack of predictive validity for clinical efficacy and therapeutic outcomes nih.gov. Factors such as species differences, artifacts from cell lines, and the complexity of human disease progression contribute to these difficulties in translating preclinical findings probes-drugs.org.

For a compound like Beciparcil, addressing translational challenges in its preclinical development would involve strategies aimed at improving the predictability of early-stage research. This could include the development and utilization of more sophisticated preclinical models that better recapitulate human biology, such as organ-on-a-chip systems and patient-derived xenografts nih.govprobes-drugs.org. Furthermore, ensuring the scientific validity and reproducibility of preclinical data is crucial for informing decisions about progressing to clinical trials nih.gov. Overcoming these challenges is essential for reducing the high attrition rate of drug candidates that show promise in preclinical testing but fail in human trials nih.govprobes-drugs.org. Regulatory burdens and the cost of clinical evaluation also contribute to the time and expense of the translational process ctdbase.org.

Strategies for Overcoming Scientific Uncertainty in Research

Scientific uncertainty is an intrinsic part of the research process, particularly in emerging or complex scientific fields. It can arise in various stages, including the selection of research questions or methods, the interpretation of results, the communication of findings, and the application of results for decision-making. While uncertainty is normal in science, it can be perceived negatively and may be exploited to misrepresent the level of scientific consensus on a topic.

Strategies for overcoming scientific uncertainty in the context of this compound research would involve rigorous enquiry, continuous analysis, and open debate to build a robust body of evidence. Researchers need to be transparent about what is not yet known and clearly communicate the level of confidence in their findings. Under conditions of uncertainty, ethical reflection by researchers becomes increasingly important, as formal ethical codes may not fully cover all situations. Addressing scientific uncertainty also involves recognizing the complexity of biological systems and the potential for unexpected outcomes. Funding uncertainty can also impact the future of scientific research by affecting the workforce and the ability to pursue long-term projects.

Integration of Multi-Omics Approaches in this compound Research

Multi-omics is a holistic approach that involves the integration and analysis of data from multiple "omes," such as the genome, epigenome, transcriptome, proteome, and metabolome, from a single sample. This approach aims to provide a more comprehensive understanding of biological processes and molecular mechanisms than individual omics studies alone. By revealing regulatory units across diverse molecular layers, multi-omics can offer insights into molecular functions, interactions, and cellular fate.

Integrating multi-omics approaches into this compound research could potentially provide deeper insights into its mechanisms of action, metabolic pathways, and potential effects on various biological systems. This could involve analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in response to this compound exposure in relevant model systems. Such integrated analyses, often utilizing bioinformatics and computational biology, can help identify potential biomarkers, understand drug-target interactions, and reveal previously unknown biological effects. While analyzing large-scale multi-omics datasets presents challenges, advancements in technology and analytical methods are facilitating this integrative approach. Multi-omics has shown promise in areas like identifying biomarkers and understanding disease pathogenesis.

Collaborative Research Models (Academia-Industry-Government)

Collaborative research models involving academia, industry, and government are increasingly recognized as crucial for advancing drug discovery and development nih.gov. This "triple-helix" model of innovation suggests that progress relies on the interplay between these sectors. Academia typically provides fundamental research and trained personnel, industry focuses on commercialization and product development, and government offers funding, sets regulations, and provides incentives.

For this compound, collaborative research models could accelerate its development by pooling expertise, resources, and infrastructure from different sectors. Academia can contribute basic research insights and novel methodologies, while industry can provide the necessary resources and experience in scaling up production and navigating regulatory processes. Government bodies can facilitate collaboration through funding opportunities, grants, and supportive policy frameworks. These collaborations can take various forms, including joint research projects, commissioned research, and the establishment of collaborative research centers. Overcoming organizational challenges and fostering communication between these sectors are key to successful collaborations nih.gov. Such partnerships are vital for translating scientific discoveries into practical solutions and addressing complex research challenges.

Novel Methodologies and Technologies in this compound Research

The application of novel methodologies and technologies is essential for pushing the boundaries of research into compounds like this compound. Advancements in various scientific fields offer new tools and approaches for studying chemical compounds and their biological interactions.

Future research on this compound could benefit from the application of novel methodologies in chemical synthesis and analysis, potentially leading to more efficient production routes or the development of new derivatives with improved properties. Advanced spectroscopic techniques could provide more detailed information about its structure and behavior. In biological research, novel technologies such as advanced imaging techniques, single-cell analysis, and sophisticated in vitro models could offer deeper insights into this compound's cellular and molecular effects. The European Medicines Agency (EMA), for instance, supports the qualification of innovative development methods and engages with academia to prepare for challenges presented by advances in science and technology. Novel technologies are also being explored in areas like optimizing working conditions in industry through neurotechnology, although the direct link to compound research requires further exploration. Harnessing innovation opportunities presented by novel technologies is a key aspect of advancing research methodologies.

Q & A

Q. What experimental models are commonly used to evaluate Beciparcil’s antithrombotic efficacy, and how are key parameters measured?

Methodological guidance: Rat thrombosis models are standard for in vivo evaluation. Parameters such as activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) are measured to assess coagulation pathways. For example, APTT elongation in studies with this compound analogs indicates inhibition of the intrinsic coagulation pathway . Ensure models are standardized with controlled variables (e.g., dose, administration route) and include sham groups to isolate drug effects. Statistical analyses (e.g., ANOVA) should account for variability in biological replicates.

Q. How should researchers characterize the purity and structural identity of this compound and its analogs?

Methodological guidance: Use a combination of spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, LC-MS). For novel compounds, elemental analysis is recommended to confirm purity. Known compounds require cross-referencing with published spectral data. Detailed synthetic protocols (e.g., reaction conditions, solvent ratios) must be documented to ensure reproducibility .

Q. What are the critical considerations for designing dose-response studies with this compound in preclinical models?

Methodological guidance: Establish a dose range based on prior ED50 values (e.g., 7.0–25.0 mg/kg in rat models) . Include negative controls (vehicle-only) and positive controls (e.g., heparin). Monitor adverse effects (e.g., bleeding risk) using histopathology or biomarker assays. Dose intervals should follow logarithmic scaling to capture threshold effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental systems?

Methodological guidance: Conduct systematic reviews to identify confounding variables (e.g., species-specific metabolism, assay sensitivity). For example, discrepancies in APTT elongation between in vitro plasma assays and in vivo models may arise from pharmacokinetic factors. Use meta-analysis tools to quantify heterogeneity and perform sensitivity analyses . Reconcile findings by validating results in orthogonal models (e.g., microfluidic thrombosis chips).

Q. What strategies are effective for optimizing this compound’s structure to enhance safety while retaining antithrombotic activity?

Methodological guidance: Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking with coagulation factors). For instance, replacing hydroxyl groups with hydrophobic moieties in this compound analogs (e.g., compound 17) reduced side effects while improving ED50 values . Validate modifications using in vitro coagulation assays followed by iterative in vivo testing.

Q. How should researchers design comparative studies between this compound and its analogs to evaluate mechanistic differences?

Methodological guidance: Use a panel of coagulation assays (APTT, PT, TT) and thrombus weight measurements in animal models. For example, N-succinylated chitosan derivatives (compounds 18–19) showed selective intrinsic pathway inhibition, unlike this compound . Pair these with transcriptomic or proteomic profiling to identify downstream targets. Apply multivariate analysis to distinguish class-specific effects from compound-specific outliers.

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s off-target effects?

Methodological guidance: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound modulate platelet adhesion independently of coagulation factors?” Leverage high-throughput screening (e.g., kinase inhibition assays) and cheminformatics to predict off-target interactions. Validate hypotheses using gene knockout models or selective inhibitors .

Data Analysis & Reporting

Q. How should researchers address variability in thrombosis model outcomes when publishing this compound data?

Methodological guidance: Report raw data alongside normalized values (e.g., thrombus weight as % of control). Use Bland-Altman plots or coefficient of variation (CV) to quantify inter-experimental variability. Transparently disclose outlier exclusion criteria and statistical power calculations in supplementary materials .

Q. What are best practices for ensuring reproducibility in this compound synthesis and bioactivity assays?

Methodological guidance: Publish step-by-step synthetic protocols with batch-specific characterization data (e.g., NMR spectra in supplementary files). For bioassays, include detailed reagent sources (e.g., recombinant thromboplastin lot numbers) and instrument calibration records. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Ethical & Regulatory Considerations

Q. How can researchers ethically justify animal studies involving this compound analogs with unknown toxicity profiles?

Methodological guidance: Follow the 3Rs framework (Replacement, Reduction, Refinement). Perform in silico toxicity predictions (e.g., ProTox-II) and in vitro cytotoxicity assays (e.g., hemolysis tests) before in vivo studies. Obtain ethics committee approval with explicit risk-benefit analyses, citing precedents like compound 17’s safety profile in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.